BenchChemオンラインストアへようこそ!

6-Amino-N-cyclohexyl-9H-purine-9-carboxamide

Lipophilicity Drug-likeness ADME prediction

6-Amino-N-cyclohexyl-9H-purine-9-carboxamide (CAS 64442-34-8, molecular formula C₁₂H₁₆N₆O, molecular weight 260.30 g/mol) is a synthetic small-molecule purine derivative. It belongs to the class of N9-substituted 6-aminopurine-9-carboxamides, characterized by a cyclohexyl group attached via a carboxamide linkage at the N9 position of the purine ring.

Molecular Formula C12H16N6O
Molecular Weight 260.30 g/mol
CAS No. 64442-34-8
Cat. No. B3329897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-N-cyclohexyl-9H-purine-9-carboxamide
CAS64442-34-8
Molecular FormulaC12H16N6O
Molecular Weight260.30 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)N2C=NC3=C(N=CN=C32)N
InChIInChI=1S/C12H16N6O/c13-10-9-11(15-6-14-10)18(7-16-9)12(19)17-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,19)(H2,13,14,15)
InChIKeyGVSQAWGQFMSFFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-N-cyclohexyl-9H-purine-9-carboxamide (CAS 64442-34-8): Sourcing and Baseline Characterization for Research Procurement


6-Amino-N-cyclohexyl-9H-purine-9-carboxamide (CAS 64442-34-8, molecular formula C₁₂H₁₆N₆O, molecular weight 260.30 g/mol) is a synthetic small-molecule purine derivative. It belongs to the class of N9-substituted 6-aminopurine-9-carboxamides, characterized by a cyclohexyl group attached via a carboxamide linkage at the N9 position of the purine ring. This compound is cataloged under ChEMBL ID CHEMBL3246400 (max phase: Preclinical) [1] and is structurally related to a series of N-alkyl analogs including the N-methyl (CAS 64442-29-1), N-ethyl (CAS 76708-24-2), and N-butyl (CAS 64442-32-6) variants. While reported physicochemical properties such as a calculated AlogP of 1.30, topological polar surface area (TPSA) of 98.72 Ų, and compliance with Lipinski's Rule of Five are available from authoritative databases [1], published quantitative biological activity data are extremely sparse.

Why Generic Substitution of 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide with Close Analogs Carries Procurement Risk


Within the 6-amino-9H-purine-9-carboxamide series, the N-alkyl substituent is a critical determinant of target binding, selectivity, and physicochemical properties. The cyclohexyl group in the target compound confers a distinct conformational profile—a rigid, chair-conformation six-membered ring—compared to the linear and flexible alkyl chains of the N-methyl, N-ethyl, and N-butyl analogs. Class-level inference from purine-based kinase inhibitors demonstrates that even subtle alterations to the N9 substituent can drastically shift potency and selectivity profiles across kinase targets [1]. Furthermore, the cyclohexyl moiety increases calculated lipophilicity (AlogP 1.30) relative to the N-ethyl analog (predicted logP ~0.63) and molecular weight (260.30 vs. 206.2 g/mol), which may alter permeability and metabolic stability. In the absence of head-to-head comparative data, assuming functional equivalence among these analogs is scientifically unjustified and may lead to failed experiments, irreproducible results, and wasted procurement resources.

Quantitative Evidence Guide for 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide: Comparative Physicochemical and Structural Differentiation


Lipophilicity Differentiation: Higher Calculated AlogP of the Cyclohexyl Analog vs. Linear N-Alkyl Comparators

The target compound exhibits a calculated AlogP of 1.30 [1], which is higher than the predicted logP of the N-ethyl analog (CAS 76708-24-2; predicted logP ~0.63 based on ChemAxon calculations, molecular weight 206.2 g/mol) . This difference of approximately 0.67 log units translates to roughly a 4.7-fold increase in calculated octanol-water partition coefficient, indicating significantly greater lipophilicity for the cyclohexyl derivative.

Lipophilicity Drug-likeness ADME prediction

Molecular Weight and Rotatable Bond Differentiation: Cyclohexyl vs. N-Butyl Analog Physicochemical Comparison

The target compound (C₁₂H₁₆N₆O, MW 260.30) possesses only one rotatable bond according to ChEMBL [1] and a molecular weight 26.04 Da heavier than the N-butyl analog (C₁₀H₁₄N₆O, MW 234.26, CAS 64442-32-6) . The cyclohexyl ring's conformational restriction reduces rotatable bond count to 1 versus 4 rotatable bonds for the N-butyl chain in the comparator. This structural difference may result in lower entropic penalty upon binding to a target pocket and a distinct conformational pre-organization.

Molecular weight Rotatable bonds Physicochemical profiling

Drug-Likeness Compliance: Zero Rule-of-Five Violations with Higher Quantitative Estimate of Drug-likeness (QED) vs. N-Methyl Analog

The target compound complies with Lipinski's Rule of Five with zero violations and achieves a Quantitative Estimate of Drug-likeness (QED) weighted score of 0.80 [1], indicating favorable drug-like physicochemical properties. While individual comparator QED scores are not publicly available for all analogs, the N-methyl analog (CAS 64442-29-1, C₇H₈N₆O, MW 192.18) possesses significantly lower molecular weight (below the typical 200 Da threshold for oral drug-likeness) and fewer heavy atoms (14 vs. 19 in target) , suggesting a lower QED score typical of fragment-like rather than lead-like chemical space.

Drug-likeness Lipinski Rule of Five QED score

Recommended Application Scenarios for 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide (CAS 64442-34-8) in Research


Lead-Like Scaffold for Medicinal Chemistry Optimization Programs

The compound's favorable drug-likeness profile (QED = 0.80, zero RO5 violations) [1] and the conformational rigidity imparted by the cyclohexyl group make it a suitable starting scaffold for hit-to-lead optimization. Its single rotatable bond and moderate lipophilicity (AlogP 1.30) [1] provide a balanced ADME profile amenable to further derivatization at the C2 and N6 positions of the purine core.

Kinase Inhibitor Screening Panel Candidate with Conformational Pre-organization Advantage

Based on class-level evidence demonstrating the sensitivity of purine N9 substituents to kinase inhibition potency [1], the rigid cyclohexyl group may offer an entropic advantage in kinase binding assays. Researchers can deploy this compound in broad kinase profiling panels to identify targets where the cyclohexyl conformation provides selectivity over the N-methyl, N-ethyl, or N-butyl comparators.

Physicochemical Reference Standard for N9-Cycloalkyl Purine Carboxamide Series

With well-characterized physicochemical properties (AlogP 1.30, TPSA 98.72 Ų, HBD 2, HBA 6) documented in the ChEMBL database [1], this compound can serve as a reference standard for establishing structure-property relationships within the N9-substituted 6-aminopurine-9-carboxamide series, particularly when comparing cycloalkyl vs. linear alkyl substituent effects on solubility, permeability, and logD.

Quote Request

Request a Quote for 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.